Cas no 148562-12-3 (6-Bromohexylboronic Acid)

6-Bromohexylboronic acid is a versatile boronic acid derivative featuring a bromohexyl chain, making it a valuable intermediate in organic synthesis and cross-coupling reactions, particularly Suzuki-Miyaura couplings. The bromine substituent provides a reactive handle for further functionalization, while the boronic acid moiety enables efficient carbon-carbon bond formation. This compound is useful in pharmaceutical and materials science research, where its dual reactivity facilitates the construction of complex molecular architectures. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in multi-step synthetic routes. Care should be taken to store it under inert conditions to prevent degradation.
6-Bromohexylboronic Acid structure
6-Bromohexylboronic Acid structure
Product Name:6-Bromohexylboronic Acid
CAS No:148562-12-3
MF:C6H14BBrO2
MW:208.889161586761
MDL:MFCD10000908
CID:100471
PubChem ID:329761707
Update Time:2025-05-21

6-Bromohexylboronic Acid Chemical and Physical Properties

Names and Identifiers

    • (6-Bromohexyl)boronic acid
    • 6-Bromohexylboronic acid
    • Boronic acid,(6-bromohexyl)- (9CI)
    • 6-Bromohexylboronic acid
    • 6-Bromohexylboronic acid >=95%
    • CS-0174975
    • 6-Bromohexylboronic acid, >=95%
    • J-008485
    • A884348
    • MFCD10000908
    • Boronic acid, B-(6-bromohexyl)-
    • AKOS015836150
    • 148562-12-3
    • DTXSID60674701
    • MS-21043
    • (6-Bromohexyl)boronicacid
    • G67672
    • DB-369219
    • 6-Bromohexylboronic Acid
    • MDL: MFCD10000908
    • Inchi: 1S/C6H14BBrO2/c8-6-4-2-1-3-5-7(9)10/h9-10H,1-6H2
    • InChI Key: BGHGWFMYADQHHC-UHFFFAOYSA-N
    • SMILES: BrCCCCCCB(O)O

Computed Properties

  • Exact Mass: 208.02700
  • Monoisotopic Mass: 208.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 6
  • Complexity: 70.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: 78-83 °C
  • Boiling Point: 303.5±44.0 °C at 760 mmHg
  • Flash Point: 137.4±28.4 °C
  • PSA: 40.46000
  • LogP: 1.41450
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

6-Bromohexylboronic Acid Security Information

6-Bromohexylboronic Acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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6-Bromohexylboronic Acid Production Method

6-Bromohexylboronic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:148562-12-3)6-Bromohexylboronic Acid
Order Number:A884348
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:12
Price ($):240.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:148562-12-3)6-Bromohexylboronic acid
Order Number:sfd18185
Stock Status:in Stock
Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 6-Bromohexylboronic Acid

6-Bromohexylboronic Acid (CAS 148562-12-3): A Versatile Boronic Acid Derivative for Organic Synthesis

6-Bromohexylboronic Acid (CAS 148562-12-3) is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, pharmaceuticals, and material science. As a boronic acid derivative, it plays a crucial role in Suzuki-Miyaura cross-coupling reactions, one of the most widely used methods for forming carbon-carbon bonds in modern chemistry. Researchers and industries are increasingly interested in this compound because of its unique reactivity and potential in drug discovery, polymer chemistry, and advanced material development.

The molecular structure of 6-Bromohexylboronic Acid features both a reactive boronic acid group (-B(OH)2) and a bromohexyl chain, making it a valuable bifunctional building block. This combination allows for sequential functionalization, where the boronic acid can participate in coupling reactions while the bromoalkyl group offers additional modification possibilities. Recent studies have highlighted its importance in the synthesis of bioconjugates and functionalized polymers, particularly in the development of novel drug delivery systems and smart materials.

In pharmaceutical research, 6-Bromohexylboronic Acid CAS 148562-12-3 has emerged as a key intermediate for creating boron-containing drugs. The pharmaceutical industry has shown growing interest in boron compounds due to their unique biological activities and potential in treating various diseases. This specific derivative is particularly valuable for modifying drug molecules to enhance their pharmacokinetic properties or to create targeted therapies. Recent publications have explored its use in developing proteasome inhibitors and enzyme modulators, aligning with current trends in precision medicine.

The compound's applications extend to material science, where it serves as a precursor for functionalized surfaces and hybrid materials. With the increasing demand for advanced materials in electronics, energy storage, and sensing technologies, 6-Bromohexylboronic Acid offers chemists a versatile tool for creating tailored molecular architectures. Its ability to form stable boronate esters makes it particularly useful for developing self-healing materials and responsive coatings, topics that are currently trending in materials research.

From a synthetic chemistry perspective, 6-Bromohexylboronic Acid 148562-12-3 provides several advantages. The compound is relatively stable under standard conditions, yet reactive enough to participate in various transformations. Its hexyl linker provides optimal spacing between functional groups in many applications, while the terminal bromine atom allows for further derivatization through nucleophilic substitution reactions. These characteristics make it a popular choice for constructing complex molecular systems through modular synthesis approaches.

Recent advancements in flow chemistry and continuous processing have created new opportunities for utilizing 6-Bromohexylboronic Acid in industrial applications. The compound's compatibility with modern synthetic methodologies positions it as a valuable asset for pharmaceutical manufacturers and specialty chemical producers looking to implement more efficient and sustainable production processes. This aligns with the current industry focus on green chemistry and process intensification.

Quality control and characterization of 6-Bromohexylboronic Acid CAS 148562-12-3 are critical aspects for researchers working with this compound. Standard analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are typically employed to verify its purity and identity. The compound's stability profile suggests that proper storage under inert atmosphere at low temperatures can maintain its quality over extended periods, an important consideration for both academic and industrial users.

The commercial availability of 6-Bromohexylboronic Acid has improved significantly in recent years, reflecting its growing importance in chemical research. Multiple suppliers now offer this compound in various quantities, from milligram-scale for exploratory research to kilogram quantities for process development. Pricing trends indicate stable demand, with particular interest from the pharmaceutical and advanced materials sectors. Researchers should verify the latest technical specifications and handling recommendations when sourcing this material for their projects.

Looking forward, the applications of 6-Bromohexylboronic Acid 148562-12-3 are expected to expand further as new synthetic methodologies emerge. Current research directions include its use in bioconjugation techniques, surface modification, and as a building block for metal-organic frameworks (MOFs). These applications align with broader scientific trends toward functional materials and targeted molecular design, suggesting that this compound will remain relevant in chemical research for years to come.

For researchers considering working with 6-Bromohexylboronic Acid, it's important to consult recent literature to understand its full potential and limitations. The compound's dual functionality offers numerous possibilities for creative molecular design, but successful application requires careful consideration of reaction conditions and purification methods. As with all boronic acid derivatives, proper handling and storage are essential to maintain reactivity and prevent decomposition.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:148562-12-3)6-Bromohexylboronic Acid
A884348
Purity:99%
Quantity:5g
Price ($):240.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:148562-12-3)6-Bromohexylboronic acid
sfd18185
Purity:99%
Quantity:200KG
Price ($):Inquiry
Email